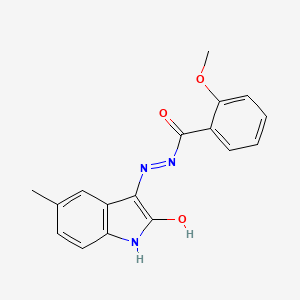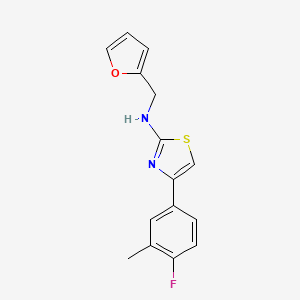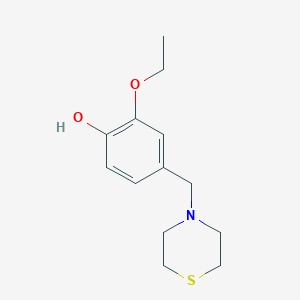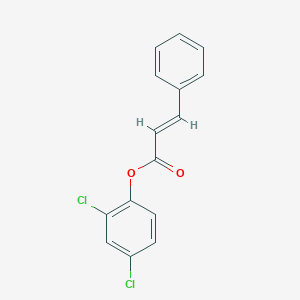![molecular formula C14H8ClF3N4O B5645033 N-[2-chloro-5-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5645033.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-chloro-5-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antitumor properties .
準備方法
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors such as pyrazole and pyrimidine derivatives.
Introduction of the 2-chloro-5-(trifluoromethyl)phenyl group: This step often involves the use of Suzuki-Miyaura cross-coupling reactions to introduce the aryl group at the desired position.
Final functionalization: The carboxamide group is introduced through amidation reactions, typically using reagents such as amines and carboxylic acids or their derivatives.
化学反応の分析
N-[2-chloro-5-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Substitution reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially modifying its biological activity.
Cross-coupling reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura reactions, to form new carbon-carbon bonds.
科学的研究の応用
N-[2-chloro-5-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide has several scientific research applications:
Medicinal chemistry: It is investigated for its potential as an antitumor agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological studies: The compound is used in studies to understand its interactions with biological targets, such as proteins and enzymes.
Material science: Due to its photophysical properties, it is explored for applications in material science, including the development of fluorescent probes.
作用機序
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes involved in cell cycle regulation. The compound can inhibit the activity of these enzymes, leading to the suppression of cancer cell growth and proliferation .
類似化合物との比較
N-[2-chloro-5-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide can be compared with other pyrazolo[1,5-a]pyrimidine derivatives and trifluoromethyl-containing compounds:
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure but may differ in their substituents, leading to variations in their biological activities.
Trifluoromethyl-containing compounds: Compounds such as sorafenib, which also contain trifluoromethyl groups, exhibit different pharmacological profiles and are used in various therapeutic applications.
By understanding the unique properties and applications of this compound, researchers can further explore its potential in various scientific fields.
特性
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N4O/c15-10-3-2-8(14(16,17)18)6-11(10)21-13(23)9-7-20-22-5-1-4-19-12(9)22/h1-7H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCSVRYOMOVMAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(cyclopropylmethyl)-N-[(2-nitrophenyl)methyl]propan-1-amine](/img/structure/B5644968.png)


![2-[4-[(2-ethyl-5-pyrimidinyl)carbonyl]-1-(3-furylmethyl)-2-piperazinyl]ethanol](/img/structure/B5644983.png)
![5-isonicotinoyl-2-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5644990.png)
![(5E)-3-[(4-methoxyanilino)methyl]-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5644997.png)
acetic acid](/img/structure/B5645004.png)
![N-{[(2S)-5-oxo-2-pyrrolidinyl]methyl}-4-(1H-pyrazol-3-yl)-N-(3-pyridinylmethyl)benzamide](/img/structure/B5645006.png)
![2-(4-methoxyphenoxy)-N-[(2E)-4-phenyl-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B5645013.png)

![N-[2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)ethyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5645021.png)
![9-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5645042.png)


